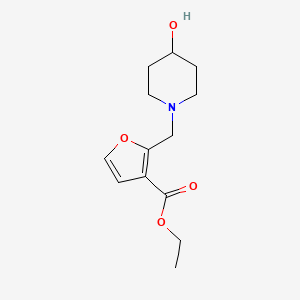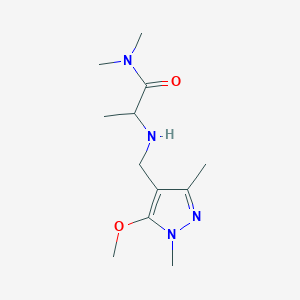
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide typically involves multiple steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents to introduce the methoxy and dimethyl groups. The reaction conditions often involve the use of solvents such as carbon tetrachloride and catalysts like 2,2’-azo-bis-isobutyronitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and dimethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action for 2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl compounds: These compounds share a similar pyrazole ring structure but differ in their substituents.
2-Fluorophenyl methanone derivatives: These compounds have similar functional groups but differ in their overall structure.
Uniqueness
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is unique due to its specific combination of methoxy, dimethyl, and pyrazole groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H22N4O2 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H22N4O2/c1-8-10(12(18-6)16(5)14-8)7-13-9(2)11(17)15(3)4/h9,13H,7H2,1-6H3 |
Clé InChI |
FNNKGVZKLUHFBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1CNC(C)C(=O)N(C)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


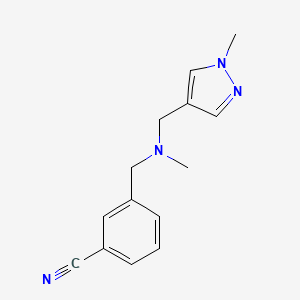
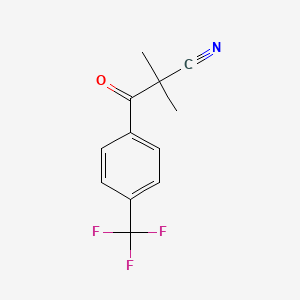
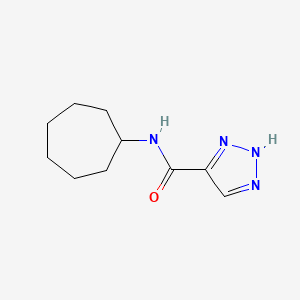

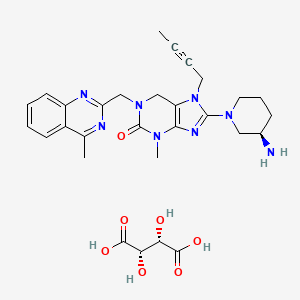
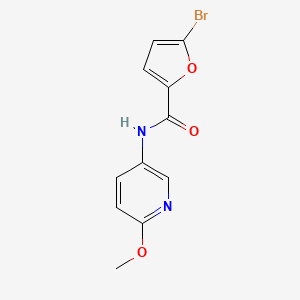
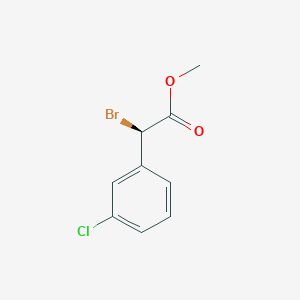
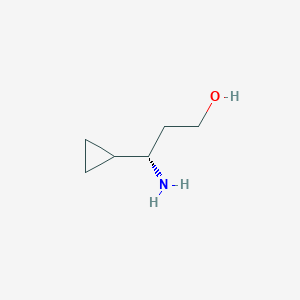
![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
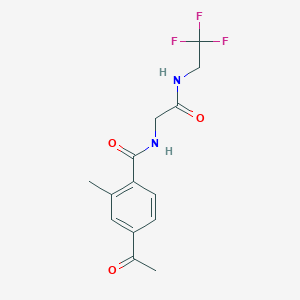
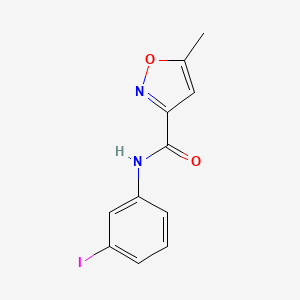
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)
